molecular formula C20H18ClN5O4 B11428257 2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethoxyphenyl)acetamide

2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B11428257
M. Wt: 427.8 g/mol
InChI Key: DBYMQIRMXQXHGT-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound with a unique structure that combines a pyrrolo[3,4-d][1,2,3]triazole core with a chlorophenyl and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired ring structure.

    Introduction of the Chlorophenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the chlorophenyl group is introduced onto the pyrrolo[3,4-d][1,2,3]triazole core.

    Attachment of the Ethoxyphenyl Group: This step involves the acylation of the intermediate compound with an ethoxyphenyl acetic acid derivative, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolo[3,4-d][1,2,3]triazole core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its stability and electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethoxyphenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-Chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethoxyphenyl)acetamide is unique due to its combination of a pyrrolo[3,4-d][1,2,3]triazole core with chlorophenyl and ethoxyphenyl groups. This structure imparts specific electronic and steric properties that differentiate it from other similar compounds, potentially leading to unique biological and chemical activities.

Properties

Molecular Formula

C20H18ClN5O4

Molecular Weight

427.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H18ClN5O4/c1-2-30-15-6-4-3-5-14(15)22-16(27)11-25-18-17(23-24-25)19(28)26(20(18)29)13-9-7-12(21)8-10-13/h3-10,17-18H,2,11H2,1H3,(H,22,27)

InChI Key

DBYMQIRMXQXHGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2

Origin of Product

United States

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